2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate
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Overview
Description
2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound features a complex structure with multiple functional groups, including methoxy, oxo, chlorophenyl, and pyrrolidine carboxylate moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrrolidine ring: Starting with a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.
Introduction of the oxoethyl group: The oxoethyl group can be introduced via acylation reactions.
Attachment of the 3-methoxyphenyl group: This can be achieved through nucleophilic substitution or coupling reactions.
Incorporation of the 4-chlorophenylcarbonyl group: This step may involve the use of chlorinating agents and carbonylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and oxo groups.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation products: Carboxylic acids, ketones.
Reduction products: Alcohols, alkanes.
Substitution products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
Medicine
In medicinal chemistry, the compound could be investigated for its pharmacological properties, including potential therapeutic effects and mechanisms of action.
Industry
Industrial applications may involve its use in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(4-bromophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate
- 2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(4-fluorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate
Uniqueness
The uniqueness of 2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the 4-chlorophenyl group, in particular, may influence its interactions with other molecules and its overall stability.
Properties
Molecular Formula |
C21H19ClN2O6 |
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Molecular Weight |
430.8 g/mol |
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 1-[(4-chlorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H19ClN2O6/c1-29-17-4-2-3-14(9-17)18(25)12-30-21(28)15-10-19(26)24(11-15)23-20(27)13-5-7-16(22)8-6-13/h2-9,15H,10-12H2,1H3,(H,23,27) |
InChI Key |
JGVKTIIJJUGLSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2CC(=O)N(C2)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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